BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Structure-Activity
Relationship of LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B2725292

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationship
(SAR) for LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2
(LRRK2). LRRK?2 is a critical drug target in the development of therapeutics for Parkinson's
disease, as mutations in the LRRK2 gene are a significant cause of both familial and sporadic
forms of the disease.[1][2][3] The G2019S mutation, in particular, enhances kinase activity,
suggesting that small molecule inhibitors could be beneficial therapeutic agents.[1] LRRK2-IN-1
was one of the first selective inhibitors identified and serves as a vital tool for studying LRRK2
biology.[1][3]

LRRK2-IN-1: Potency and Selectivity Profile

LRRK2-IN-1 is an ATP-competitive inhibitor that potently targets both wild-type (WT) LRRK2
and the common pathogenic G2019S mutant.[1] Its activity is significantly reduced against the
A2016T mutant, which is engineered to confer resistance to some kinase inhibitors.[1][2]

The inhibitory potency of LRRK2-IN-1 has been characterized through various biochemical and
cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
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Target IC50 (nM) Assay Conditions
) Biochemical Kinase Assay (0.1

LRRK2 (Wild-Type) 13

mM ATP)[1][4]

Biochemical Kinase Assay (0.1
LRRK2 (G2019S Mutant) 6

mM ATP)[1][4]
LRRK2 (A2016T Mutant) 2450 Biochemical Kinase Assay[2]
LRRK2 (A2016T + G2019S) 3080 Biochemical Kinase Assay|[2]

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure that

observed biological effects are due to the inhibition of the intended target. LRRK2-IN-1 was

evaluated against a large panel of kinases, demonstrating high selectivity.[1]

Off-Target Kinase

IC50 / EC50 (nM)

Assay Type

DCLK2 45 Biochemical Assay[4]
MAPK?7 160 Cellular Assay[1][4]
AURKB > 1000 Biochemical Assay[4]
CHEK2 > 1000 Biochemical Assay[1][4]
MKNK2 > 1000 Biochemical Assay[4]
MY LK > 1000 Biochemical Assay[1][4]
NUAK1 > 1000 Biochemical Assay[4]
PLK1 > 1000 Biochemical Assay[4]

LRRK2 Signaling and the Mechanism of Inhibition

LRRK?2 is a large, multi-domain protein that functions as a kinase, phosphorylating various

downstream substrates, including a subset of Rab GTPases.[5][6] This signaling cascade is

implicated in cellular processes such as vesicle trafficking and autophagy.[2][7] The G2019S

mutation enhances this kinase activity, leading to cellular dysfunction. LRRK2-IN-1 inhibits this

process by blocking the ATP-binding site of the kinase domain. A key cellular consequence of
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LRRK2 inhibition is the dephosphorylation of LRRK2 at serine residues 910 and 935
(Ser910/Ser935), which disrupts its binding to 14-3-3 proteins and alters its localization within
the cell, causing it to form cytoplasmic aggregates.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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